3-Fluoro-5-methoxyphenylboronic acid
Overview
Description
3-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a fluorinated boronic acid derivative, commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methoxyphenylboronic acid can be synthesized through several methods, including:
Hydroboration: This involves the addition of a boron-hydrogen bond across an alkene or alkyne, followed by oxidation to yield the boronic acid.
Direct Borylation: This method employs bis(pinacolato)diboron or tetrahydroxydiboron as the boron source, reacting with the corresponding aryl halide under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or direct borylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include water, ethanol, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
3-Fluoro-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Fluoro-5-methoxyphenylboronic acid involves its role as a boron reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the fluorine and methoxy substituents, which influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
3-Fluorophenylboronic Acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atom.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Contains both bromine and fluorine substituents.
Uniqueness: 3-Fluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups, which provide distinct electronic and steric properties. These substituents enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKLCWETPKBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376836 | |
Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609807-25-2 | |
Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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